N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide
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Overview
Description
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-chlorophenyl)-N'-(4-nitrophenyl)thiourea acrylamide or NCTA.
Mechanism of Action
The mechanism of action of NCTA involves the inhibition of tubulin polymerization, which is essential for cell division. NCTA binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This results in the arrest of cell division and subsequent cell death.
Biochemical and Physiological Effects
NCTA has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, NCTA has been shown to inhibit angiogenesis, which is the formation of new blood vessels necessary for tumor growth. NCTA also exhibits anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of NCTA is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. Additionally, NCTA exhibits low toxicity in normal cells, which is desirable in cancer treatment. However, one of the limitations of NCTA is its poor solubility in water, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research and development of NCTA. One potential direction is the modification of the chemical structure of NCTA to improve its solubility in water and enhance its efficacy in vivo. Another potential direction is the investigation of the synergistic effects of NCTA with other anti-cancer agents. Additionally, the development of NCTA as a therapeutic agent for other diseases, such as inflammatory diseases, is also a promising direction for future research.
Synthesis Methods
The synthesis of NCTA involves the reaction of 2-chloroaniline and 4-nitrophenyl isothiocyanate with acryloyl chloride in the presence of a base. The resulting product is purified by recrystallization from a suitable solvent. The yield of the synthesis is approximately 70%.
Scientific Research Applications
NCTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NCTA is in the field of cancer research. Studies have shown that NCTA exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-13-3-1-2-4-14(13)18-16(24)19-15(21)10-7-11-5-8-12(9-6-11)20(22)23/h1-10H,(H2,18,19,21,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGEGZFYWFMJE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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